molecular formula C21H18N2OS B2953443 3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207032-71-0

3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2953443
CAS RN: 1207032-71-0
M. Wt: 346.45
InChI Key: KMKUOASIGWLRIX-UHFFFAOYSA-N
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Description

The compound “3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been studied for its potential as an antitumor agent .


Synthesis Analysis

The compound has been synthesized via structural modifications of tazemetostat . The synthesis involved the use of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors .


Molecular Structure Analysis

The structure-activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .


Chemical Reactions Analysis

The compound has been evaluated for its antiproliferative activity against various cancer cell lines . The most promising compound had a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

Scientific Research Applications

Green Synthesis Approaches

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones represents a significant area of research due to their pharmacological importance. A study highlighted a green, catalytic four-component reaction for synthesizing this class of compounds, emphasizing step economy and reduced environmental impact (Shi et al., 2018).

Antibacterial and Antifungal Properties

Research has developed new derivatives of thieno[2,3-d]Pyrimidin-4(3H)-one, showing significant antibacterial and antifungal activities. Some compounds exhibited higher antifungal activity against Candida species than fluconazole, and better antibacterial activity compared to other derivatives (Kahveci et al., 2020).

Antimicrobial and Anti-inflammatory Agents

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, highlighting their potential in therapeutic applications (Tolba et al., 2018).

Physicochemical and Biological Potential

The physicochemical properties and biological potential of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted thieno[3,4-d]pyrimidin-4-ones were explored, showing significant differences based on the position of the sulfur atom. These compounds exhibit varied biological activities, underscoring their potential for further pharmacological development (Zadorozhny et al., 2010).

Synthesis of Novel Bioactive Derivatives

Research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives continues to yield novel compounds with potential bioactivity. Studies have synthesized new bioactive molecules showing promising anti-inflammatory, CNS depressant, and antimicrobial activities, expanding the therapeutic applications of this chemical class (Ashalatha et al., 2007).

Future Directions

The compound shows promise as an antitumor agent, particularly due to its activity against various cancer cell lines . Future research could focus on further optimization and evaluation of new EZH2 inhibitors .

properties

IUPAC Name

7-(3-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-6-5-9-16(10-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-8-4-3-7-15(17)2/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKUOASIGWLRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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